Cas no 1853176-79-0 (5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde)

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a brominated benzodioxine derivative featuring an aldehyde functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and aldehyde moieties enhances its reactivity, enabling selective cross-coupling reactions and further derivatization. Its rigid benzodioxine scaffold contributes to structural stability, making it useful in designing bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity. High purity grades are available to ensure consistency in research and industrial applications.
5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde structure
1853176-79-0 structure
商品名:5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
CAS番号:1853176-79-0
MF:C9H7BrO3
メガワット:243.054082155228
CID:5851316
PubChem ID:92133432

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
    • 1,4-Benzodioxin-6-carboxaldehyde, 5-bromo-2,3-dihydro-
    • 1853176-79-0
    • SCHEMBL17397861
    • 5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
    • EN300-1067573
    • インチ: 1S/C9H7BrO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2
    • InChIKey: SNRCZGNEJYEAHQ-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(C=O)C(Br)=C2OCC1

計算された属性

  • せいみつぶんしりょう: 241.95786g/mol
  • どういたいしつりょう: 241.95786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.662±0.06 g/cm3(Predicted)
  • ふってん: 330.1±42.0 °C(Predicted)

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1067573-1.0g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0
1g
$1256.0 2023-06-10
Enamine
EN300-1067573-0.25g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
0.25g
$1156.0 2023-10-28
Enamine
EN300-1067573-5g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
5g
$3645.0 2023-10-28
Enamine
EN300-1067573-0.5g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
0.5g
$1207.0 2023-10-28
Enamine
EN300-1067573-2.5g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
2.5g
$2464.0 2023-10-28
Enamine
EN300-1067573-10.0g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0
10g
$5405.0 2023-06-10
Enamine
EN300-1067573-5.0g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0
5g
$3645.0 2023-06-10
Enamine
EN300-1067573-1g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
1g
$1256.0 2023-10-28
Enamine
EN300-1067573-0.05g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
0.05g
$1056.0 2023-10-28
Enamine
EN300-1067573-0.1g
5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
1853176-79-0 95%
0.1g
$1106.0 2023-10-28

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde 関連文献

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehydeに関する追加情報

Introduction to 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS No. 1853176-79-0)

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde, identified by its CAS number 1853176-79-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic aldehyde exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and material science. The presence of both bromine and aldehyde functional groups imparts distinct reactivity, making it a versatile intermediate for further derivatization and functionalization.

The compound belongs to the benzodioxine class, which is characterized by a fused benzene ring and an oxygen-containing heterocycle. The specific substitution pattern in 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde enhances its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural motif to develop novel pharmacophores targeting various biological pathways. The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug candidates.

In recent years, the exploration of 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has been extended to its role in designing small-molecule inhibitors for therapeutic applications. For instance, studies have highlighted its potential in developing kinase inhibitors due to its ability to interact with aromatic pockets in protein targets. The aldehyde group at the 6-position serves as a nucleophilic acceptor, enabling the formation of Schiff bases or imines with amines or amides. These derivatives have shown promise in preclinical studies as modulators of enzyme activity relevant to inflammatory and metabolic disorders.

The compound's significance is further underscored by its incorporation into libraries for high-throughput screening (HTS). Its scaffold has been used to generate diverse analogs with modifications at various positions to optimize potency and selectivity. Computational modeling studies have aided in predicting binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, streamlining the drug discovery process. The bromine substituent also facilitates derivatization into thiols or amines via metal-halogen exchange reactions, expanding its synthetic utility.

Advances in synthetic methodologies have enabled more efficient access to 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Catalytic hydrogenation of corresponding ketones or oxidation of diols under controlled conditions have been reported as viable routes. Additionally, transition-metal-catalyzed rearrangements have been explored to construct the benzodioxine core with high regioselectivity. These improvements contribute to reducing synthetic hurdles and enhancing scalability for industrial applications.

The compound's reactivity also makes it a valuable tool in polymer chemistry. Its ability to undergo polymerization or copolymerization with other monomers has led to the development of novel polymeric materials with tailored properties. These materials exhibit enhanced thermal stability or biodegradability when functionalized appropriately using 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde as a monomer or cross-linking agent.

From an environmental perspective, research has examined the degradation pathways of 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde under various conditions. Understanding its fate in ecosystems is crucial for assessing potential ecological impacts during large-scale applications. Biocatalytic approaches using engineered enzymes have been explored as greener alternatives for synthesizing derivatives while minimizing waste generation.

The future direction of research on 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is likely to focus on expanding its therapeutic applications through structure-based drug design. Integration with machine learning models can accelerate the identification of promising derivatives by predicting biological activity based on structural features. Furthermore,the exploration of its role in nanotechnology applications,such as drug delivery systems,is an emerging area that holds promise for improving therapeutic outcomes.

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